molecular formula C13H9ClO3S B12837550 4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride

4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride

Cat. No.: B12837550
M. Wt: 280.73 g/mol
InChI Key: OVWNWEAQSPRUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a naphthalene ring substituted with a prop-2-yn-1-yloxy group and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride typically involves the reaction of 4-(Prop-2-yn-1-yloxy)naphthalene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 4-(Prop-2-yn-1-yloxy)naphthalene

    Reagent: Chlorosulfonic acid

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride or iron(III) chloride.

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Prop-2-yn-1-yloxy)benzonitrile
  • 2-(Prop-2-yn-1-yloxy)naphthalene
  • 4-(Prop-2-yn-1-yloxy)benzene

Uniqueness

4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride is unique due to the presence of both a naphthalene ring and a sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis and scientific research.

Properties

Molecular Formula

C13H9ClO3S

Molecular Weight

280.73 g/mol

IUPAC Name

4-prop-2-ynoxynaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C13H9ClO3S/c1-2-9-17-12-7-8-13(18(14,15)16)11-6-4-3-5-10(11)12/h1,3-8H,9H2

InChI Key

OVWNWEAQSPRUQX-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.